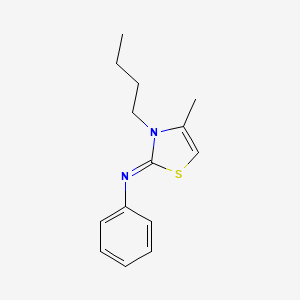

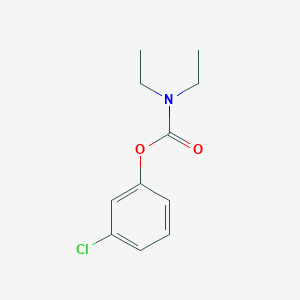

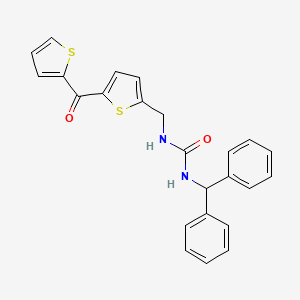

3,4-dichloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer and inflammatory disorders. JNJ-42756493 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer and other diseases.

Scientific Research Applications

Overview

Furan Derivatives in Scientific Research

Furan derivatives are crucial in developing bioactive molecules due to their significant presence in drug design. For instance, furan-2-yl substituents have been explored in medicinal chemistry for their roles in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. These compounds, owing to their heteroaromatic nature, have been evaluated for their potential in optimizing activity and selectivity in therapeutic agents (Ostrowski, 2022). Moreover, the conversion of plant biomass to furan derivatives highlights the sustainable approach towards accessing new generations of polymers, functional materials, and fuels, emphasizing the ecological footprint reduction (Chernyshev, Ananikov, & Kravchenko, 2017).

Benzamide in Scientific Research

Benzamides, including derivatives like "3,4-dichloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide," play a vital role in various biochemical and pharmacological applications. They are integral in developing minor groove binders for DNA, offering insights into molecular bases for DNA sequence recognition and binding. This understanding facilitates rational drug design, particularly in targeting specific DNA sequences with high specificity and efficacy (Issar & Kakkar, 2013). Additionally, the exploration of water-soluble polymers for medical uses, including polymers derived from benzamide structures, underscores the diverse applications of these compounds in producing hydrogels for prostheses and carriers of biologically active groups (Kálal, Drobník, Kopeček, & Exner, 1978).

properties

IUPAC Name |

3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO3/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMGDYMWMOJTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)

![N-phenyl-N-[4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2628869.png)

![Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/structure/B2628871.png)

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2628873.png)

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2628875.png)